4-[({3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-1-methyl-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-({3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-N~5~-ISOBUTYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-N~5~-ISOBUTYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the chloromethyl group: This step involves the chlorination of the pyrazole ring using reagents such as thionyl chloride.
Benzoylation: The chloromethylated pyrazole is then reacted with benzoyl chloride in the presence of a base to form the benzoyl derivative.
Amidation: The final step involves the reaction of the benzoyl derivative with isobutylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-({3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-N~5~-ISOBUTYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-({3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-N~5~-ISOBUTYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-({3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-N~5~-ISOBUTYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-3,5-DIMETHYL-1H-PYRAZOLE: A simpler pyrazole derivative with similar structural features.
BENZOYLAMINO PYRAZOLES: Compounds with a benzoylamino group attached to the pyrazole ring.
ISOBUTYLAMINO PYRAZOLES: Compounds with an isobutylamino group attached to the pyrazole ring.
Uniqueness
4-({3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-N~5~-ISOBUTYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of functional groups attached to the pyrazole core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C22H27ClN6O2 |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
4-[[3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzoyl]amino]-2-methyl-N-(2-methylpropyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H27ClN6O2/c1-13(2)10-24-22(31)20-18(11-25-28(20)5)26-21(30)17-8-6-7-16(9-17)12-29-15(4)19(23)14(3)27-29/h6-9,11,13H,10,12H2,1-5H3,(H,24,31)(H,26,30) |
InChI Key |
UUIWBDMUAWFMAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=C(N(N=C3)C)C(=O)NCC(C)C)C)Cl |
Origin of Product |
United States |
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